REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]2[CH2:17][CH2:18][N:19](C(OC(C)(C)C)=O)[CH2:20][C:9]1=2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.FC(F)(F)C(O)=O>C(Cl)(Cl)Cl>[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]2[CH2:17][CH2:18][NH:19][CH2:20][C:9]1=2)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
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Name
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9-benzyl-2-tert-butyloxycarbonyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]-indole
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Quantity
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3.66 g
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Type
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reactant
|
Smiles
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C(C1=CC=CC=C1)N1C2=C(C3=CC=CC=C13)CCN(C2)C(=O)OC(C)(C)C
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
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FC(C(=O)O)(F)F
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The mixture was evaporated to dryness
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Type
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CUSTOM
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Details
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the residue partitioned between chloroform and saturated potassium carbonate solution (150 ml/1:2)
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Type
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CUSTOM
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Details
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The organic layer was separated
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Type
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DRY_WITH_MATERIAL
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Details
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dried (MgSO4)
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Type
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FILTRATION
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Details
|
Filtration and evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
gave the product
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Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1C2=C(C3=CC=CC=C13)CCNC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |